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molecular formula C16H14O B122344 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 153733-74-5

2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No. B122344
M. Wt: 222.28 g/mol
InChI Key: IVYCZGYSZDAEPE-UHFFFAOYSA-N
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Patent
US06787618B1

Procedure details

50 g (0,226 mol) of 2 were dissolved in 450 cm3 of THF/MeOH (2:1) and, while stirring at 0° C., 12.8 9 (0.34 mol) of sodium borohydride were added a little at a time. The mixture was stirred for a further 18 hours. The reaction mixture was poured onto ice, acidified with concentrated HCl to a pH of 1 and extracted a number of times with Et2O. The combined organic phases were washed with saturated aqueous NaHCO3 solution and NaCl solution and then dried (MgSO4). The solvent was removed under reduced pressure and the crude product was, without further purification, taken up in 1 dm3 of toluene, admixed with 2 g of p-toluenesulfonic acid and heated unider reflux for 2 hours. The reaction mixture was washed with 200 cm3 of saturated aqueous NaHCO3 solution and the solvent was removed under reduced pressure. The crude product was purified by filtration through 500 g of silica gel (hexane/CH2Cl2). This gave 42 g (90%) of 3 as a colorless oil.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
9
Quantity
0.34 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]1=O.[BH4-].[Na+].Cl>C1COCC1.CO>[CH3:1][C:2]1[CH2:10][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][C:8]=2[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1C(C2=CC=CC(=C2C1)C1=CC=CC=C1)=O
Name
THF MeOH
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
9
Quantity
0.34 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted a number of times with Et2O
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous NaHCO3 solution and NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was, without further purification
TEMPERATURE
Type
TEMPERATURE
Details
heated unider
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was washed with 200 cm3 of saturated aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The crude product was purified by filtration through 500 g of silica gel (hexane/CH2Cl2)

Outcomes

Product
Name
Type
Smiles
CC=1CC2=C(C=CC=C2C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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